(2S,3S,11bR)-Dihydrotetrabenazine D-Val

VMAT2 inhibition stereospecific binding dihydrotetrabenazine isomer

(2S,3S,11bR)-Dihydrotetrabenazine D-Val is the D-valine ester of a specific stereoisomer of dihydrotetrabenazine (DTBZ), the pharmacologically active metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine. The parent isomer, (2S,3S,11bR)-DTBZ—corresponding to (−)-α-dihydrotetrabenazine—is one of eight possible DTBZ stereoisomers arising from three chiral centers and represents a low-affinity VMAT2 ligand relative to the therapeutically active (2R,3R,11bR)-(+)-α-isomer.

Molecular Formula C₂₄H₃₈N₂O₄
Molecular Weight 418.57
Cat. No. B1156926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S,11bR)-Dihydrotetrabenazine D-Val
Molecular FormulaC₂₄H₃₈N₂O₄
Molecular Weight418.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S,11bR)-Dihydrotetrabenazine D-Val: A Stereochemically Defined VMAT2 Inhibitor Impurity Standard for Tetrabenazine and Valbenazine Analysis


(2S,3S,11bR)-Dihydrotetrabenazine D-Val is the D-valine ester of a specific stereoisomer of dihydrotetrabenazine (DTBZ), the pharmacologically active metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine [1]. The parent isomer, (2S,3S,11bR)-DTBZ—corresponding to (−)-α-dihydrotetrabenazine—is one of eight possible DTBZ stereoisomers arising from three chiral centers and represents a low-affinity VMAT2 ligand relative to the therapeutically active (2R,3R,11bR)-(+)-α-isomer [2]. This compound is primarily utilized as a certified impurity reference standard for pharmaceutical analysis, ANDA submissions, and quality control of tetrabenazine and valbenazine formulations .

Why (2S,3S,11bR)-Dihydrotetrabenazine D-Val Cannot Be Replaced by Generic DTBZ or Other Isomers for Analytical Reference Applications


Dihydrotetrabenazine stereoisomers span an extraordinarily wide range of VMAT2 binding affinities—from Ki ≈ 4 nM to >20,000 nM—and exhibit distinct in vivo metabolic profiles following tetrabenazine administration [1]. The (−)-α-isomer, (2S,3S,11bR)-DTBZ, is a major circulating metabolite in patients receiving tetrabenazine but is completely absent after valbenazine dosing, which selectively produces only the (+)-α-isomer [2]. The D-valine ester further differentiates this compound from the therapeutically administered L-valine ester prodrug (valbenazine), making it a chirally specific marker for impurity profiling, method validation, and regulatory compliance that cannot be fulfilled by racemic DTBZ, the free alcohol, or the L-valine ester [3].

Quantitative Differentiation Evidence for (2S,3S,11bR)-Dihydrotetrabenazine D-Val Relative to the Closest Comparators


VMAT2 Binding Affinity: (2S,3S,11bR)-DTBZ Is a Low-Affinity Isomer vs. the High-Affinity (2R,3R,11bR)-(+)-α-DTBZ

The VMAT2 binding affinity of (2S,3S,11bR)-DTBZ (the parent alcohol of the D-Val ester) is dramatically lower than that of the therapeutically active (2R,3R,11bR)-(+)-α-DTBZ isomer. In the comprehensive 2011 Yao et al. study of all eight DTBZ stereoisomers, the (2R,3R,11bR) configuration conferred the greatest VMAT2 affinity (Ki = 3.96 nM), while the (3R,11bR) configuration was identified as the key pharmacophoric element [1]. Independent assays report (2S,3S,11bR)-DTBZ Ki values of 593 nM and 23.7 μM [2], representing a 150-fold to ~6,000-fold affinity deficit compared with the high-affinity isomer.

VMAT2 inhibition stereospecific binding dihydrotetrabenazine isomer

In Vivo Metabolic Abundance: (−)-α-HTBZ Is a Major Circulating Metabolite of Tetrabenazine but Absent After Valbenazine

In patients administered tetrabenazine, (−)-α-HTBZ—the free alcohol corresponding to the (2S,3S,11bR) configuration—is one of the two most abundant circulating HTBZ isomers alongside (+)-β-HTBZ [1]. In contrast, after valbenazine administration, the only quantifiable HTBZ isomer is (+)-α-HTBZ; (−)-α-HTBZ is completely absent [1]. Mean steady-state serum concentrations of (−)-α-HTBZ were 27.7 ng/mL (40 mg dose pool) and 61.1 ng/mL (80 mg dose pool) in Huntington's disease patients receiving tetrabenazine, vastly exceeding the (+)-α-HTBZ concentrations of 0.512 ng/mL in the same patients [1].

pharmacokinetics drug metabolism isomer-specific quantification

Chiral Ester Differentiation: D-Valine Ester vs. L-Valine Ester (Valbenazine) for Impurity Profiling

Valbenazine is the L-valine ester of (2R,3R,11bR)-(+)-α-DTBZ, approved by the FDA as INGREZZA for tardive dyskinesia. The D-valine ester of (2S,3S,11bR)-DTBZ differs from valbenazine at three stereocenters (2S,3S vs. 2R,3R) plus the D- vs. L-configuration of the valine moiety, making it a chirally distinct impurity marker [1]. This compound is listed as a valbenazine-related impurity standard by multiple certified reference material suppliers, including its designation as a tetrabenazine impurity (BOC Sciences, ChemWhat) and specifically as a valbenazine impurity reference for ANDA submissions [2].

chiral impurity valbenazine analysis reference standard

Off-Target Binding Profile: (−)-α-HTBZ Preferentially Binds Non-VMAT2 CNS Targets vs. (+)-α-HTBZ

The (2S,3S,11bR)-DTBZ isomer, as the (−)-α-HTBZ metabolite, exhibits a distinct off-target binding profile that differs fundamentally from the (+)-α isomer. Skor et al. (2017) reported that (−)-α-HTBZ has much lower VMAT2 inhibitory potency than (+)-β-HTBZ but increased affinity for other CNS targets, including dopamine D2 and serotonin 5-HT7 receptors, which may contribute to the off-target side effects of tetrabenazine such as depression and parkinsonism [1]. A subsequent pharmacological characterization by Grigoriadis et al. (2017) confirmed that (−)-α-HTBZ and (−)-β-HTBZ bind to DA D2 receptors and 5-HT7 receptors, whereas (+)-α-HTBZ shows negligible binding to these off-target sites [2].

off-target pharmacology receptor binding side-effect mechanism

Primary Application Scenarios for (2S,3S,11bR)-Dihydrotetrabenazine D-Val in Pharmaceutical R&D and Quality Control


Certified Reference Standard for Tetrabenazine ANDA and DMF Impurity Profiling

This compound serves as a fully characterized reference standard for quantifying (2S,3S,11bR)-related impurities in tetrabenazine active pharmaceutical ingredient (API) and finished dosage forms. Its defined stereochemistry enables HPLC and LC-MS/MS method development, method validation (AMV), and system suitability testing required for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory agencies [1]. The (2S,3S,11bR) isomer is a specific impurity tracked in tetrabenazine USP and EP monographs, and the D-Val ester provides a chemically stable, pre-derivatized form for analytical workflows [2].

Chiral Purity Marker for Valbenazine Drug Substance and Drug Product Release Testing

Since valbenazine is the L-valine ester of the (2R,3R,11bR) isomer, the D-valine ester of the enantiomeric (2S,3S,11bR) isomer constitutes a chirally distinct potential impurity. This compound is used as a reference marker in chiral HPLC and LC-MS methods to ensure stereochemical purity of valbenazine API batches and to verify the absence of diastereomeric contamination in commercial drug products [1]. Pharmaceutical manufacturers rely on this standard for release testing, stability studies, and forced degradation assessments in compliance with ICH Q6A and Q3B guidelines .

Bioanalytical Method Calibration for Isomer-Specific Pharmacokinetic Studies of Tetrabenazine

Clinical pharmacokinetic studies have established that (−)-α-HTBZ (the parent of this D-Val ester) is a major circulating metabolite after tetrabenazine administration, reaching serum concentrations approximately 25-fold higher than the (+)-α isomer [1]. The D-Val ester derivative serves as a stable, well-characterized calibrator and internal standard for developing and validating LC-MS/MS methods that separately quantify each of the four individual HTBZ isomers in human plasma or serum, enabling rigorous pharmacokinetic bridging studies between tetrabenazine generics and reference products [2].

Pharmacological Tool for Off-Target Receptor Profiling of VMAT2 Inhibitor Analogs

Research groups studying structure-activity relationships of VMAT2 inhibitors use this stereochemically defined isomer as a reference ligand to delineate VMAT2-mediated effects from dopamine D2 and serotonin 5-HT7 receptor-mediated effects [1]. Because (−)-α-HTBZ exhibits qualitatively different off-target binding compared with (+)-α-HTBZ (the valbenazine active metabolite), the D-Val ester provides researchers with a probe to isolate the contributions of specific receptor engagements to observed pharmacological and toxicological outcomes in preclinical models [2].

Quote Request

Request a Quote for (2S,3S,11bR)-Dihydrotetrabenazine D-Val

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.